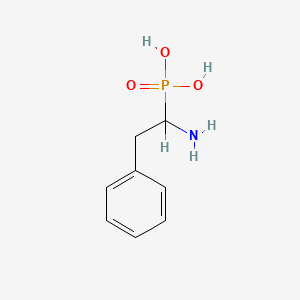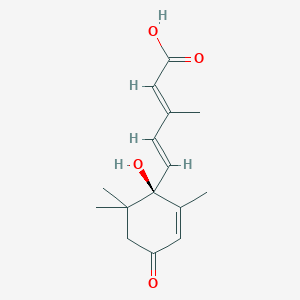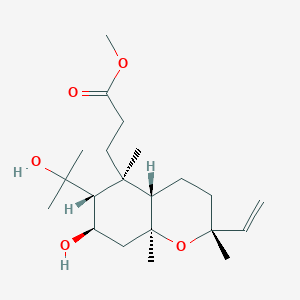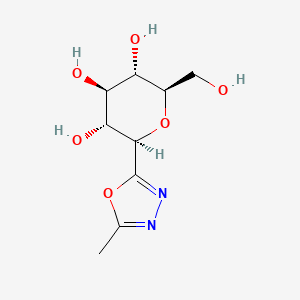
(1-Amino-2-phenylethyl)phosphonic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phosphonic acids, including derivatives such as (1-Amino-2-phenylethyl)phosphonic acid, involves multiple methodologies. These methods range from the use of dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, phosphonodiamide, or by oxidation of phosphinic acid. Notably, direct methods utilizing phosphorous acid (H3PO3) have been highlighted for efficiently creating a phosphonic acid functional group alongside the formation of the P–C bond. Among these methods, the dealkylation of dialkyl phosphonates under acidic conditions or through the McKenna procedure is particularly effective for preparing phosphonic acids (Sevrain et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This configuration is analogous to the phosphate moiety, which is crucial for its bioactive properties and its ability to target bone, among other applications. Detailed molecular characterization techniques such as NMR spectroscopy and X-ray diffraction analyses are pivotal in understanding the stereochemistry and complexing properties of such phosphonate compounds (Failla, Finocchiaro, & Consiglio, 2000).
Chemical Reactions and Properties
This compound's chemical reactions and properties are diverse due to its phosphonic acid group. It is involved in various synthesis and degradation processes, displaying bioactive properties, and is used in bone targeting and supramolecular assemblies. The compound's phosphonic acid moiety exhibits coordination and supramolecular properties, making it a versatile agent in chemical reactions (Sevrain et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. While specific studies on this compound's physical properties are sparse, the general behavior of phosphonic acids suggests they have significant solubility in water and other polar solvents due to their hydroxy groups, impacting their application in biological systems (Sevrain et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with various chemical agents and its stability under different conditions, are influenced by the phosphonic acid group. This group's presence allows for a wide range of chemical modifications, enabling the synthesis of derivatives with targeted properties for specific applications. The compound's reactivity and stability are key factors in its utility in supramolecular chemistry, material science, and bioactive compound development (Sevrain et al., 2017).
Applications De Recherche Scientifique
Fungal-Based Synthesis of Chiral Building Blocks
- Application : A study demonstrated the use of Rhodospirillum toruloides strain for resolving racemic mixtures of chiral aminophosphonic acids, including 1-amino-2-phenylethylphosphonic acid, yielding enantiomerically enriched products. These products serve as valuable chiral building blocks in various applications, highlighting the potential of aminophosphonic acids in biotechnological processes (Żymańczyk-Duda et al., 2014).
Synthesis and Biological Applications
- Biological Analogs and Applications : Phosphonic acids and their derivatives, including 1-amino-2-phenylethylphosphonic acid, have been increasingly studied as analogs of naturally occurring phosphates and amino acids. Due to their stability against enzymatic hydrolysis in biological environments, these compounds find extensive use in metabolic regulation, drug development against metabolic disorders, and other biological applications (Orsini et al., 2010).
Chemistry and Medicinal Applications
- Medicinal Chemistry : A comprehensive review highlighted the significance of R-aminophosphonic acids in influencing physiological and pathological processes, with applications ranging from agriculture to medicine. These compounds are noted for their ability to inhibit various enzymes, contributing to the development of new medicinal compounds, including potent enzyme inhibitors (Mucha et al., 2011).
Phosphonic Acid in Polymer Chemistry
- Polymer Science : Research has shown the integration of phosphonic acid groups, like those in 1-amino-2-phenylethylphosphonic acid, into polymers. These polymers demonstrate high thermal stability and are studied for their conductive properties, illustrating the utility of phosphonic acid derivatives in advanced material science (Meng et al., 2001).
Homochiral Crystallization in Coordination Polymers
- Coordination Chemistry : Enantiopure phosphonic acids have been used as chiral inducers in the homochiral crystallization of coordination polymers. This research opens avenues for the use of such compounds in the synthesis of homochiral materials with potential applications in various fields, including magnetism and catalysis (Feng et al., 2016).
Mécanisme D'action
Target of Action
The primary target of (1-Amino-2-phenylethyl)phosphonic acid, also known as R-APEP, is the enzyme Phenylalanine Ammonia-Lyase (PAL) . PAL plays a crucial role in the biosynthesis of phenylpropanoids, a class of plant secondary metabolites that are involved in various physiological functions such as mechanical support, protection against stress, pigmentation, and signaling .
Mode of Action
R-APEP acts as an inhibitor of PAL . It competes with the natural substrate, phenylalanine, for the active site of the enzyme, thereby reducing the enzyme’s activity . A 50% inhibition of PAL activity in vitro was observed with 4.2 μM R-APEP .
Biochemical Pathways
The inhibition of PAL by R-APEP impacts the phenylpropanoid pathway . This pathway is responsible for the production of a wide range of secondary metabolites in plants, including flavonoids, lignins, and phytoalexins . By inhibiting PAL, R-APEP reduces the conversion of phenylalanine to cinnamate, a key step in the phenylpropanoid pathway .
Pharmacokinetics
The molecular weight of r-apep is 20116 Da , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The inhibition of PAL by R-APEP has been shown to affect the accumulation of glyceollin , a type of phytoalexin, in soybean plants . Specifically, roots treated with R-APEP showed a reduction of about 47% in glyceollin content when measured 12 h after inoculation . This suggests that R-APEP can influence the plant’s defense mechanisms against pathogens.
Safety and Hazards
The compound should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propriétés
IUPAC Name |
(1-amino-2-phenylethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCNOURLMNHAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273467 | |
| Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6324-00-1 | |
| Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-phenylethylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC30080 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclohexyl-2-furancarboxamide](/img/structure/B1219871.png)
![2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1219872.png)

![2-(2-cyanophenoxy)-N-[2-[cyclopropyl(oxo)methyl]-3-benzofuranyl]acetamide](/img/structure/B1219876.png)
![4-Amino-2-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1219877.png)


![6-Ethoxy-2-[(4-fluorophenyl)methylthio]-1,3-benzothiazole](/img/structure/B1219881.png)


